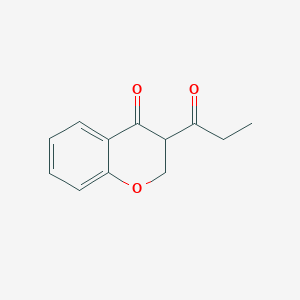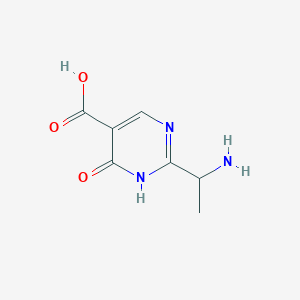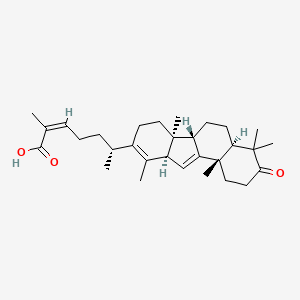
Kadcoccinic acid D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kadcoccinic acid D is a triterpenoid compound isolated from the stems of the plant Kadsura coccinea. This compound is part of a family of triterpenoids known for their complex polycyclic structures and significant pharmacological activities. This compound features a rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system, which is a common structural motif among triterpenoids from the Kadsura genus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of kadcoccinic acid D involves several key steps, including the construction of the tetracyclic ring system. A common approach involves the use of a gold(I)-catalyzed cyclization of an enynyl acetate to efficiently construct the cyclopentenone scaffold, followed by a copper-mediated conjugate addition. This method allows for the assembly of the natural product skeleton and the formation of the D-ring .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Kadcoccinic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within its structure, such as hydroxyl and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
科学的研究の応用
Kadcoccinic acid D has been the subject of extensive scientific research due to its diverse pharmacological activities. It has shown potential in the treatment of various diseases, including cancer, HIV, and inflammatory conditions. The compound exhibits anti-tumor, anti-HIV, and antioxidant activities, making it a valuable candidate for drug development .
In addition to its medicinal applications, this compound is also used in chemical research to study the synthesis and reactivity of complex triterpenoid structures. Its unique structural features provide insights into the design and development of new synthetic methodologies .
作用機序
The mechanism of action of kadcoccinic acid D involves its interaction with specific molecular targets and pathways within the body. For example, its anti-HIV activity is attributed to its ability to inhibit the replication of the virus by targeting key enzymes involved in the viral life cycle. Additionally, its anti-tumor effects are mediated through the induction of apoptosis and inhibition of cell proliferation .
類似化合物との比較
Similar Compounds: Kadcoccinic acid D is structurally similar to other triterpenoids isolated from the Kadsura genus, such as kadcoccinic acids A-J and kadcotriones A-C. These compounds share the rearranged lanostane skeleton and exhibit similar pharmacological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of functional groups and stereochemistry, which contribute to its unique reactivity and biological activity. This distinctiveness makes it a valuable compound for further research and development in medicinal chemistry .
特性
分子式 |
C30H44O3 |
|---|---|
分子量 |
452.7 g/mol |
IUPAC名 |
(Z,6R)-6-[(4aR,6aS,6bS,10aR,11bS)-4,4,6b,10,11b-pentamethyl-3-oxo-2,4a,5,6,6a,7,8,10a-octahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,22-23,25H,8-9,11-16H2,1-7H3,(H,32,33)/b19-10-/t18-,22-,23+,25+,29+,30-/m1/s1 |
InChIキー |
AUFPPALHCVZINS-WUBVYZGLSA-N |
異性体SMILES |
CC1=C(CC[C@@]2([C@H]1C=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@H](C)CC/C=C(/C)\C(=O)O |
正規SMILES |
CC1=C(CCC2(C1C=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C(C)CCC=C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



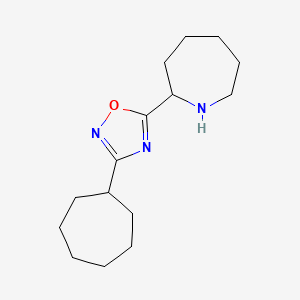



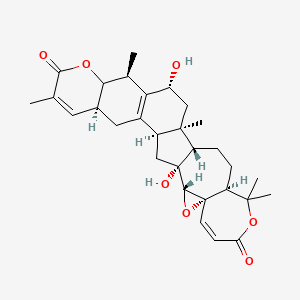
![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)

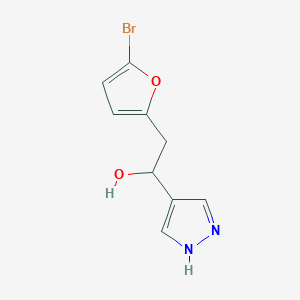
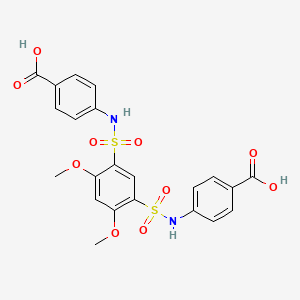
![[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13065137.png)
